methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate
Description
The compound methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate features a bis-thiazole core, where one thiazole ring is substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety, while the other thiazole incorporates a phenyl group at position 5 and a methyl ester at position 3.
Properties
Molecular Formula |
C20H16N4O3S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H16N4O3S2/c1-12-15(29-20(21-12)24-10-6-7-11-24)17(25)23-19-22-14(18(26)27-2)16(28-19)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,22,23,25) |
InChI Key |
AZYFDFDDPXCOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid with phenyl isothiocyanate, followed by cyclization and esterification reactions. The reaction conditions often include the use of organic solvents such as dichloromethane, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrrole rings using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or pyrrole derivatives.
Scientific Research Applications
Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
Heterocyclic Core : The target compound’s bis-thiazole system is unique compared to hybrids like thiazole-pyrimidine () or thiazole-triazole (). The dual thiazole arrangement may enhance π-π stacking or hydrogen bonding in biological targets.
Substituent Impact: The 1H-pyrrol-1-yl group (target) contrasts with pyridinyl () or methylamino () substituents. Pyrrole’s electron-rich nature may improve binding to hydrophobic pockets compared to pyridine’s basic nitrogen . The 5-phenyl group (target) is analogous to phenyl substitutions in and , which are often linked to enhanced lipophilicity and target affinity . Ester vs.
Biological Activity
Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a complex thiazole derivative known for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H19N3O2S2
- Molecular Weight : 373.49 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound under discussion has shown promising results in inhibiting cancer cell proliferation. A study demonstrated its effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity.
The structure-activity relationship (SAR) analysis suggests that the presence of the thiazole ring and specific substituents enhance its antitumor efficacy.
Anticonvulsant Activity
Thiazole compounds have also been explored for their anticonvulsant properties. In a series of experiments, this compound was evaluated in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). The compound exhibited significant protective effects, suggesting a potential role in epilepsy management.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
- Modulation of Apoptotic Pathways : The compound may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins like Bcl-2, as evidenced by molecular dynamics simulations .
Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several thiazole derivatives, including the compound . It was found that the compound significantly reduced tumor size in xenograft models, with minimal toxicity to normal tissues .
Study 2: Anticonvulsant Effects
In a controlled trial involving PTZ-induced seizures in rats, the compound demonstrated a dose-dependent reduction in seizure frequency and duration. The findings suggest that it could be a candidate for further development as an anticonvulsant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
